N-(3,4-difluorophenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

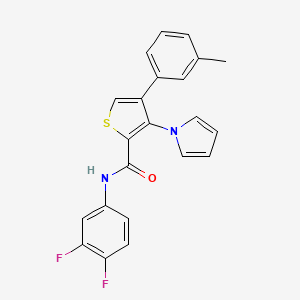

N-(3,4-difluorophenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative with a complex substitution pattern. The molecule features a thiophene core substituted at the 2-position with a carboxamide group bearing a 3,4-difluorophenyl moiety. At the 3-position, a 1H-pyrrole ring is attached, while the 4-position contains a 3-methylphenyl group. Its synthesis likely involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N2OS/c1-14-5-4-6-15(11-14)17-13-28-21(20(17)26-9-2-3-10-26)22(27)25-16-7-8-18(23)19(24)12-16/h2-13H,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBGHMZXKASODP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-difluorophenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, with the CAS number 1358447-06-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 394.4 g/mol. The compound features a thiophene ring, which is known for its role in various biological activities due to its electron-rich nature that can interact with biological targets.

| Property | Value |

|---|---|

| CAS Number | 1358447-06-9 |

| Molecular Formula | C22H16F2N2OS |

| Molecular Weight | 394.4 g/mol |

| Structure | Chemical Structure |

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives similar to this compound. Pyrazole derivatives, which share structural similarities, have shown promising results against various cancer cell lines. These compounds often exhibit inhibitory effects on key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in cancer proliferation and survival .

Case Study:

A study demonstrated that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting that modifications in the thiophene or pyrrole moieties could enhance their efficacy .

Anti-inflammatory Properties

The anti-inflammatory activity of compounds containing thiophene rings has been documented extensively. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. The presence of fluorine substituents in this compound may enhance its anti-inflammatory profile through increased lipophilicity and improved receptor binding affinity.

Research Findings:

In vitro assays have shown that similar compounds can reduce the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), indicating a potential mechanism for their anti-inflammatory effects .

Antibacterial Activity

Emerging research indicates that thiophene derivatives possess antibacterial properties against various pathogens. The structural motif present in this compound may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Study:

A comparative study involving structurally related compounds revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the thiophene ring or modifications to the pyrrole nitrogen can markedly influence the compound's potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increases lipophilicity |

| Alteration of Pyrrole | Modulates receptor binding |

| Thiophene Substitution | Affects membrane permeability |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-butyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS: 1357969-64-2)

- Structure : Shares the thiophene-2-carboxamide core and 3-(1H-pyrrol-1-yl) substitution but differs in the carboxamide side chain (N-butyl vs. N-(3,4-difluorophenyl)) and the 4-position substituent (4-chlorophenyl vs. 3-methylphenyl).

- Molecular Weight : 358.9 g/mol (vs. ~399.3 g/mol* for the target compound, estimated based on molecular formula).

- Synthesis : Similar methods likely apply, such as Suzuki-Miyaura coupling for aryl-thiophene linkage and amide bond formation .

| Property | Target Compound | N-butyl-4-(4-chlorophenyl) Analog |

|---|---|---|

| Molecular Formula | C23H18F2N2OS (estimated) | C19H19ClN2OS |

| Substituents | 3,4-difluorophenyl, 3-methylphenyl, 1H-pyrrole | 4-chlorophenyl, N-butyl, 1H-pyrrole |

| Molecular Weight | ~399.3 g/mol | 358.9 g/mol |

N-Substituted 4-(3-Arylacryloyl)Phenyl Thiophene-2-Carboxamides

- Examples : T-IV-B, T-IV-C, T-IV-F (Table 6 in ).

- Structure : Feature a thiophene-2-carboxamide core with acryloyl-linked aryl groups at the 4-position.

- Key Differences : The target compound lacks the acryloyl spacer and instead has direct aryl substitutions. This structural divergence likely impacts conformational flexibility and intermolecular interactions.

- Synthesis : Prepared via Claisen-Schmidt condensation, contrasting with the target compound’s probable coupling-based synthesis .

| Property | Target Compound | T-IV-B (Acryloyl Derivative) |

|---|---|---|

| 4-Position Substituent | 3-methylphenyl | p-Tolylacryloyl |

| Functional Groups | Carboxamide, pyrrole | Carboxamide, acryloyl, methyl |

| Synthetic Yield | Not reported | 74% |

MCHR1 Antagonists with Tetrahydropyrimidine Cores

- Examples : FE@SNAP, Tos@SNAP .

- Structure : Tetrahydropyrimidine cores with carboxamide and 3,4-difluorophenyl groups.

- Key Differences : The target compound’s thiophene core vs. tetrahydropyrimidine in FE@SNAP. Both share 3,4-difluorophenyl and carboxamide motifs, but the heterocyclic core influences bioavailability and target specificity.

- Biological Relevance : FE@SNAP shows MCHR1 antagonism, suggesting that the target compound’s difluorophenyl group may similarly enhance receptor binding .

Q & A

Q. Basic

- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon types (thiophene C-S at ~125–140 ppm). Anisotropic effects from fluorine atoms may cause splitting in NMR signals .

- IR Spectroscopy : Confirm functional groups (amide C=O stretch ~1650 cm⁻¹, thiophene ring vibrations ~700–850 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ for C₂₃H₁₈F₂N₂OS) with <2 ppm error .

- X-ray Crystallography (if crystalline): Resolve 3D structure and confirm regiochemistry of substituents .

What preliminary biological screening assays are recommended for assessing its pharmacological potential?

Q. Basic

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <1 μM suggest therapeutic relevance .

- Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (1–100 μM) identify cytotoxicity thresholds .

- Western Blotting : Assess downstream pathway modulation (e.g., phosphorylated ERK/MAPK levels) to confirm target engagement .

How can reaction conditions be optimized to improve yield in the final amidation step?

Q. Advanced

- Design of Experiments (DoE) : Vary parameters systematically:

- Temperature : 80–120°C (higher temps accelerate coupling but risk decomposition).

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility .

- Catalyst Loading : 1–5 mol% HATU or EDCI. Excess may increase side products.

- Stoichiometry : 1.2–1.5 equivalents of 3,4-difluoroaniline to drive reaction completion.

- Real-Time Monitoring : Use TLC (silica, UV detection) or inline HPLC to track progress .

How to address discrepancies in reported biological activities across different studies?

Q. Advanced

- Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-validated HeLa) and culture conditions (e.g., 10% FBS, 37°C/5% CO₂) .

- Compound Purity Verification : Analyze batches via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .

- Target Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) to the purported target .

What computational methods aid in understanding the structure-activity relationship (SAR) of this compound?

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in target proteins (e.g., kinase ATP-binding pockets). Focus on interactions with fluorine atoms and pyrrole π-stacking .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) to assess stability of key hydrogen bonds (e.g., amide-F…H-N) .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and Hammett σ constants to predict activity of analogs .

How to mitigate challenges in purifying this compound due to similar polarity byproducts?

Q. Advanced

- Gradient Flash Chromatography : Use silica gel with stepwise gradients (e.g., 10→50% ethyl acetate in hexane) to resolve closely eluting impurities .

- Preparative HPLC : Employ C18 columns with trifluoroacetic acid (0.1% TFA) in the mobile phase to enhance separation .

- Derivatization : Temporarily introduce protecting groups (e.g., Boc on the pyrrole nitrogen) to alter solubility for easier isolation .

What strategies are effective for modifying the thiophene ring to enhance metabolic stability?

Q. Advanced

- Fluorine Substitution : Replace hydrogen atoms on the thiophene with fluorine to block cytochrome P450 oxidation sites .

- Bioisosteric Replacement : Substitute sulfur with selenium or furan oxygen while maintaining aromaticity. Evaluate stability via microsomal assays (e.g., human liver microsomes) .

- Ring Saturation : Synthesize dihydrothiophene analogs to reduce susceptibility to metabolic ring-opening .

How to determine the role of the pyrrole moiety in target binding through mutational analysis?

Q. Advanced

- Analog Synthesis : Prepare derivatives lacking the pyrrole ring or with substituted pyrroles (e.g., N-methylpyrrole).

- SPR Binding Studies : Compare affinity (Kd) of analogs to wild-type compound. A >10-fold reduction suggests critical interactions .

- Alanine Scanning : Mutate residues in the target protein predicted to interact with pyrrole (e.g., Tyr → Ala). Measure activity loss via enzymatic assays .

What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

Q. Advanced

- Rodent Pharmacokinetics : Administer via oral gavage (10–50 mg/kg) or IV (5 mg/kg). Collect plasma at intervals (0–24 hr) for LC-MS/MS analysis of AUC, Cmax, and t₁/₂ .

- Tissue Distribution : Quantify compound levels in organs (liver, brain) using homogenized tissue extracts and validated MS methods .

- Metabolite Profiling : Identify Phase I/II metabolites via UPLC-QTOF-MS. Compare with in vitro microsomal data to predict human clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.